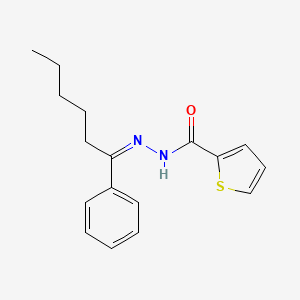
N'-(1-phenylhexylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a hexylidene chain, which is further connected to a thiophene ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 1-phenylhexan-1-one and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or the thiophene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl or thiophene rings.
Scientific Research Applications
N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-phenylhexylidene)benzohydrazide
- N’-(1-phenylhexylidene)isonicotinohydrazide
- N’-(1-phenylhexylidene)-4-biphenylcarbohydrazide
Uniqueness
N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may have different aromatic rings or substituents.
Properties
Molecular Formula |
C17H20N2OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(Z)-1-phenylhexylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N2OS/c1-2-3-5-11-15(14-9-6-4-7-10-14)18-19-17(20)16-12-8-13-21-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,20)/b18-15- |
InChI Key |
SXYFZWCMFVQSFV-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCC/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(=NNC(=O)C1=CC=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















